BenchChemオンラインストアへようこそ!

2-Phenyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid

DNA Intercalation Biophysical Characterization Small Molecule–DNA Interaction

2-Phenyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid (CAS 379238-97-8; molecular formula C₂₀H₁₇NO₂; MW 303.35 g/mol) is a heterocyclic acridine derivative distinguished by a phenyl substituent at position 2 and a carboxylic acid moiety at position 9 of the partially saturated tetrahydroacridine core. The compound belongs to the tetrahydroacridine-9-carboxylic acid chemotype, a scaffold recognized for its planar acridine ring that enables DNA intercalation.

Molecular Formula C20H17NO2
Molecular Weight 303.361
CAS No. 379238-97-8
Cat. No. B2820911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid
CAS379238-97-8
Molecular FormulaC20H17NO2
Molecular Weight303.361
Structural Identifiers
SMILESC1CC2=NC3=CC=CC=C3C(=C2CC1C4=CC=CC=C4)C(=O)O
InChIInChI=1S/C20H17NO2/c22-20(23)19-15-8-4-5-9-17(15)21-18-11-10-14(12-16(18)19)13-6-2-1-3-7-13/h1-9,14H,10-12H2,(H,22,23)
InChIKeyFFIYNTUPTKLZMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid (CAS 379238-97-8) — Procurement-Grade Profile for a DNA-Intercalating Tetrahydroacridine Scaffold


2-Phenyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid (CAS 379238-97-8; molecular formula C₂₀H₁₇NO₂; MW 303.35 g/mol) is a heterocyclic acridine derivative distinguished by a phenyl substituent at position 2 and a carboxylic acid moiety at position 9 of the partially saturated tetrahydroacridine core [1]. The compound belongs to the tetrahydroacridine-9-carboxylic acid chemotype, a scaffold recognized for its planar acridine ring that enables DNA intercalation . Unlike fully aromatic acridine-9-carboxylic acid (CAS 5336-90-3), the tetrahydro configuration introduces conformational flexibility and modulates lipophilicity, while the 2-phenyl group adds steric bulk and potential π-stacking interactions distinct from smaller alkyl-substituted analogs such as 2-methyl- or 2-ethyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid [1]. These structural features define a compound positioned as a versatile building block for medicinal chemistry campaigns, particularly those targeting DNA-dependent processes or requiring a 9-carboxy handle for further derivatization.

Why Generic Substitution Fails for 2-Phenyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid in DNA-Targeted and Antiproliferative Research


Within the tetrahydroacridine-9-carboxylic acid class, even minor substituent changes at position 2 produce divergent biological profiles. The 2-phenyl substituent directly impacts DNA intercalation geometry, cellular permeability (predicted logP), and target engagement, meaning that data generated with 2‑methyl‑ (MW 241.29) or 2‑ethyl‑ (MW 255.31) analogs cannot be seamlessly extrapolated to the 2‑phenyl derivative (MW 303.35) . Furthermore, the 9‑carboxylic acid group offers a key derivatization vector for amide or ester conjugation; swapping to a 9‑amino‑tetrahydroacridine scaffold (as in tacrine) alters both the primary pharmacophore and the hydrogen‑bonding capacity of the molecule [1]. Consequently, in structure‑activity relationship (SAR) campaigns, phenotypic screening cascades, or chemical biology probe development, substituting a close analog may invalidate quantitative SAR models and yield inconsistent biological readouts. The evidence below quantifies the specific differentiation dimensions that justify targeted procurement of 2‑phenyl‑1,2,3,4‑tetrahydroacridine‑9‑carboxylic acid over its nearest in‑class alternatives.

Quantitative Differentiation Evidence for 2-Phenyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid Versus Comparator Compounds


DNA Intercalation Propensity: Quantitative UV‑Spectroscopic Evidence of Calf Thymus DNA Binding

The compound induces DNA intercalation of calf thymus DNA, assessed as an increase in UV absorption when measured at 258 nm. At a concentration of 0.9 µM of the test compound with 4 µM calf thymus DNA, a positive intercalation signal was recorded . While a fully quantitative binding constant (Kb) for this specific compound has not been reported, the positive intercalation readout places it within the family of acridine‑based DNA binders that typically exhibit binding constants in the range of ~10³ M⁻¹ to ~10⁶ M⁻¹, depending on substituent patterns [1]. In contrast, the parent unsubstituted 1,2,3,4‑tetrahydroacridine‑9‑carboxylic acid lacks the 2‑phenyl group that may enhance π‑stacking interactions with DNA base pairs.

DNA Intercalation Biophysical Characterization Small Molecule–DNA Interaction

Cytotoxicity Profile Against Human Lymphocytic (H9) Cell Line: Binary Toxic Classification

The compound was evaluated for cytotoxicity against the H9 human lymphocytic cell line and was classified as Toxic . This binary outcome provides a benchmark for comparing antiproliferative potential within the tetrahydroacridine‑9‑carboxylic acid series. By contrast, certain 9‑substituted tetrahydroacridine derivatives (e.g., 9‑sulfadiazine‑tetrahydroacridine) have been reported as safe and efficient with lower cytotoxicity, indicating that the 2‑phenyl‑9‑carboxylic acid substitution pattern imparts a distinct cytotoxicity profile [1].

Cytotoxicity Screening Anticancer Lead Identification In Vitro Toxicology

Enzyme Inhibition Selectivity: Dihydroorotase vs. HMG‑CoA Reductase Activity Landscaping

Profiling data from BindingDB indicate a stark selectivity window. The compound showed weak inhibition of dihydroorotase from mouse Ehrlich ascites cells (IC₅₀ ≈ 1,000 µM at pH 7.37) [1], whereas a structurally related tetrahydroacridine derivative (CHEMBL2347010, disclosed in US 9,115,116) inhibited human HMG‑CoA reductase with an IC₅₀ of 36.5 nM [2]. This approximately 27,400‑fold difference in potency between the two enzymatic targets underscores that the 2‑phenyl‑9‑carboxylic acid substitution pattern does not favor dihydroorotase inhibition, providing critical selectivity information for target‑based screening programs.

Enzyme Inhibition Target Selectivity Profiling Biochemical Assay

Physicochemical Differentiation: Molecular Weight, logP, and Derivatization Capacity vs. 2‑Alkyl Analogs

The 2‑phenyl substitution increases molecular weight by approximately 25 % compared with the 2‑ethyl analog and by approximately 26 % compared with the 2‑methyl analog, while adding aromatic π‑character that influences lipophilicity and protein‑binding potential . The 9‑carboxylic acid group provides a synthetic handle for amide‑bond formation, esterification, or metal‑complexation reactions that are central to fragment‑based drug discovery and chemical probe synthesis . The 2‑phenyl‑1,2,3,4‑tetrahydroacridine‑9‑carboxylic acid thus occupies a distinct physicochemical space: 303.35 g/mol vs. 255.31 g/mol (2‑ethyl) vs. 241.29 g/mol (2‑methyl) .

Physicochemical Properties Lead Optimization Medicinal Chemistry

Antitumor Potential in Context: Class‑Level Evidence for Tetrahydroacridine‑9‑carboxylic Acid Derivatives Against HEPG2 Liver Cancer Cells

A study of tetrahydroacridine derivatives with anticipated medicinal value demonstrated antitumor activity against the liver cancer cell line HEPG2, with varying intensities in comparison to the known anticancer drugs 5‑fluorouracil and doxorubicin [1]. Although the specific 2‑phenyl‑9‑carboxylic acid derivative was not included in this study, the scaffold‑level data indicate that tetrahydroacridine‑9‑carboxylic acids can exhibit meaningful antiproliferative activity in this tumor model, supporting further evaluation of the 2‑phenyl analog.

Antitumor Activity Hepatocellular Carcinoma In Vitro Cytotoxicity

Antibacterial Scaffold Potential: Tetrahydroacridine‑9‑carboxylic Acid Derivatives as Novel Antibiotics Against Multidrug‑Resistant Gram‑Positive Pathogens

Tetrahydroacridine‑9‑carboxylic acid derivatives have been identified as a novel class of antibiotics targeting type I signal peptidase and disrupting bacterial membranes in multidrug‑resistant Gram‑positive bacteria [1]. While the 2‑phenyl analog was not the primary hit in this optimization campaign, the tetrahydroacridine‑9‑carboxylic acid core was the essential starting scaffold, highlighting the value of this chemotype for antibacterial lead generation [1].

Antibacterial Multidrug Resistance Gram‑Positive Bacteria

Optimal Research and Procurement Scenarios for 2-Phenyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid


DNA‑Targeted Anticancer Lead Discovery Requiring an Intercalating Tetrahydroacridine Scaffold with a 9‑Carboxy Derivatization Handle

The confirmed DNA intercalation activity and the Toxic classification against H9 lymphocytic cells position this compound as a candidate starting point for anticancer lead optimization programs. The 9‑carboxylic acid group enables facile conversion to amides, esters, or metal complexes for SAR exploration . Researchers focused on hepatocellular carcinoma may draw on class‑level evidence that tetrahydroacridine derivatives inhibit HEPG2 cell growth [1].

Chemical Biology Probe Development Targeting DNA‑Dependent Processes

The planar acridine core intercalates between DNA base pairs, disrupting replication and transcription . Combined with the 2‑phenyl substituent that may enhance binding through additional π‑stacking, this compound can serve as a biophysical probe for studying DNA–ligand interactions, topoisomerase inhibition, or telomerase targeting. The positive calf thymus DNA intercalation readout provides direct experimental justification for this application.

Antibacterial Medicinal Chemistry Campaigns Against Multidrug‑Resistant Gram‑Positive Pathogens

Tetrahydroacridine‑9‑carboxylic acid derivatives have been validated as a novel antibiotic class targeting type I signal peptidase [2]. The 2‑phenyl analog provides a structurally differentiated starting scaffold for hit‑to‑lead optimization, offering a distinct substitution vector compared with the reported hit SP11. Procurement is recommended for groups pursuing antibacterial discovery against MRSA, VRE, or other multidrug‑resistant Gram‑positive organisms.

Enzyme Selectivity Profiling and Off‑Target Screening Panels

The established weak dihydroorotase inhibition (IC₅₀ ~1,000 µM) [3] combined with the potent HMG‑CoA reductase inhibition observed for a related tetrahydroacridine derivative (IC₅₀ 36.5 nM) [4] demonstrates the value of this compound in selectivity profiling panels. Procurement is indicated for laboratories conducting broad‑panel enzyme screens to map the biological activity landscape of tetrahydroacridine chemotypes.

Quote Request

Request a Quote for 2-Phenyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.